molecular formula C13H10BrClN4O2 B2819899 8-溴-7-(4-氯苯甲基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮 CAS No. 305862-71-9

8-溴-7-(4-氯苯甲基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

货号 B2819899
CAS 编号: 305862-71-9
分子量: 369.6
InChI 键: DFJNPLNFFLLZCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AN-7, is a purine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

科学研究应用

合成与结构表征

  1. 与核苷酸碱基偶联的溴酚:已经进行了对与核苷酸碱基衍生物偶联的溴酚的研究,包括类似结构。这些研究的重点是从天然来源(如红藻)中分离和表征化合物及其潜在的生物活性特性(Ma 等人,2007)。

  2. 合成中的噻吩基保护:已经探索了噻吩基保护基团在合成 8-取代 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮中的用途。这项研究概述了一种合成这些化合物的创新路线,展示了它们在药物化学中的潜在用途(哈里乌林和沙巴利纳,2020)。

  3. 嘌呤碱基的金属化:已经报道了一种用于嘌呤碱基的 C8 金属化的通用方法,其中与所讨论化合物相似的化合物与金属中心反应形成络合物。这种方法对于在化学生物学中开发基于金属的药物或探针具有重要意义(Brackemeyer 等人,2014)。

生物活性与应用

  1. 抗抑郁特性:已经合成了一些衍生物,并且显示出在临床前模型中具有抗抑郁活性。这表明在设计用于治疗抑郁症的新型治疗剂方面具有潜在应用(哈里乌林、沙巴利纳、达夫利亚托娃和瓦列娃,2017)。

  2. 止咳特性:与嘌呤二酮在结构上相关的新的黄嘌呤衍生物的合成和评价显示出作为止咳剂的有希望的结果。此类研究对于开发用于治疗咳嗽和相关呼吸道疾病的新疗法至关重要(米库斯等人,1997)。

  3. 抗菌活性:已经合成了一种新的琥珀酰亚胺衍生物,它们通过涉及类似核心结构的合成途径相关,并且显示出具有抗菌活性。这突出了开发新型抗菌剂的潜力(茨维特科维奇等人,2019)。

属性

IUPAC Name

8-bromo-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNPLNFFLLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (10.8 g, 4.42 mmol) in DMF (200 mL) was added 1-(bromomethyl)-4-chlorobenzene (10 g, 4.86 mmol) followed by potassium carbonate (9.16 g, 6.63 mmol). The resulting mixture was stirred at 45° C. for 2 h. The mixture was diluted with ethyl acetate (300 mL) and washed with brine (200 mL). The layers were separated and the organic slurry was filtered and the filter cake was washed with ice cold ethanol, dried under vacuum to give 8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (10.6 g, 64.9% yield) as white solid. LCMS retention time 1.637 min; LCMS MH+ 369.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.16 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。